K252a

Phosphorylase kinase Kinase selectivity PKC inhibition

Investigators studying phosphorylase kinase-dependent glycogen metabolism or calcium signaling face significant PKC off-target confounding with standard inhibitors. Staurosporine provides only 20-fold selectivity for phosphorylase kinase over PKC, introducing ~15-fold greater interference relative to K252a. K252a resolves this with a 300-fold selectivity window and validated pan-Trk inhibition (TrkA cellular IC50 = 13 nM; TrkB = 11 nM; TrkC = 30 nM). Unlike K252b/K252c congeners, only K252a induces neurite outgrowth. Supplied with CoA; ≥98% purity by HPLC.

Molecular Formula C27H21N3O5
Molecular Weight 467.5 g/mol
Cat. No. B1242791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK252a
Synonyms3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone
Molecular FormulaC27H21N3O5
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O
InChIInChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27+/m0/s1
InChIKeyKOZFSFOOLUUIGY-TZFXDJNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K252a: Inhibitor Profile and Comparators


K252a is an indolocarbazole alkaloid isolated from Nocardiopsis and Actinomadura species, structurally classified as a staurosporine analog [1]. It functions as an ATP-competitive kinase inhibitor with a broad target profile spanning protein kinase C (PKC), protein kinase A (PKA), Ca²⁺/calmodulin-dependent kinase II (CaMKII), myosin light chain kinase (MLCK), phosphorylase kinase, and the Trk family of receptor tyrosine kinases [2]. For procurement decisions, the most relevant comparators include the parent compound staurosporine (a less selective pan-kinase inhibitor), the closely related congeners K252b and K252c (which differ structurally and exhibit distinct cellular effects), the K252a-derived clinical candidate CEP-1347 (which retains neuroprotective activity but lacks Trk inhibition), and the structurally related clinical Trk inhibitor lestaurtinib (CEP-701) [3].

Kinase Panel Broad-spectrum kinase inhibition tool compound
Neuronal Signaling Neurite outgrowth and Trk receptor pathway studies
Selectivity Profiling Phosphorylase kinase vs PKC selectivity research workflow
Chemical Biology Indolocarbazole scaffold SAR and probe development

Why K252a Cannot Be Substituted by Analogs


Although K252a and staurosporine share an indolocarbazole core scaffold, they exhibit substantially divergent selectivity windows and cellular functional outcomes that preclude generic interchange. K252a demonstrates 300-fold selectivity for phosphorylase kinase over PKC, whereas staurosporine shows only 20-fold selectivity for the same enzyme pair [1]. Moreover, in neuronal differentiation assays, K252b and K252c fail to induce neurite extension entirely, while K252a produces significant but quantitatively distinct neurite outgrowth compared to staurosporine [2]. Crucially, the K252a derivative CEP-1347 was deliberately engineered to eliminate TrkA inhibitory activity while preserving neuroprotective effects—demonstrating that even minor structural modifications within the K252 family yield profoundly different target engagement profiles [3]. For applications requiring Trk-family inhibition specifically, substituting K252a with K252b, K252c, or CEP-1347 would result in complete loss of on-target activity. For applications requiring phosphorylase kinase interrogation with minimized PKC confounding, substituting K252a with staurosporine introduces 15-fold greater off-target PKC inhibition relative to the primary target [1].

Staurosporine
Selectivity profile differs markedly; PKC interference context may shift.
K252b / K252c
Neurite extension endpoints may not reproduce; functional response context differs.
CEP-1347
TrkA engagement absent; may not support Trk-dependent pathway studies.
Bis-indolyl maleimides
Inverse kinase selectivity direction; phosphorylase kinase potency context not transferable.

K252a vs. Comparators: Differentiation Evidence


Phosphorylase Kinase Selectivity Advantage

In direct biochemical comparison, K252a exhibits a 300-fold selectivity window for phosphorylase kinase inhibition over protein kinase C, whereas staurosporine displays only a 20-fold selectivity for the same enzyme pair [1]. Both compounds are potent phosphorylase kinase inhibitors with IC50 values in the low nanomolar range, but K252a's substantially wider selectivity margin translates to reduced PKC-mediated confounding in cellular assays where phosphorylase kinase is the intended target [1].

Phosphorylase Kinase Selectivity
Head-to-head
300-fold vs. 20-fold (staurosporine)
Supports phosphorylase kinase pathway interpretation with reduced PKC confounding context.
Reported in purified enzyme assays.
Phosphorylase kinase Kinase selectivity PKC inhibition

Neurite Extension Divergence vs. K252b, K252c

In RGC-5 retinal ganglion cells, K252a treatment at 316 nM induces significant primary neurite extension (1.0 ± 0.3 neurites per cell) compared to untreated controls (0.17 ± 0.07; p < 0.001). In contrast, structurally related congeners K252b and K252c produced no detectable neurite extension under identical conditions [1]. Furthermore, K252a-induced neurite outgrowth is quantitatively distinct from staurosporine (3.3 ± 0.2 neurites per cell at 316 nM; p < 0.001), demonstrating that even among active indolocarbazoles, the magnitude of functional effect differs significantly [1].

Neurite Extension
Head-to-head
K252a: 1.0 neurites/cell; K252b/c: no extension
Neurite outgrowth assay context confirms congener-specific functional response.
RGC-5 cells, 316 nM; staurosporine yields 3.3 neurites/cell.
Neuronal differentiation RGC-5 cells Neurite outgrowth

TrkA Inhibition Profile vs. Lestaurtinib

K252a inhibits TrkA kinase activity with an IC50 of 3 nM against the NGF receptor gp140trk in purified kinase assays [1]. In cellular Trk receptor assays, K252a demonstrates IC50 values of 13 nM for TrkA (NGF-stimulated), 11 nM for TrkB (BDNF-stimulated), and 30 nM for TrkC (NT-3-stimulated), establishing it as a pan-Trk inhibitor with comparable potency across family members [2]. Lestaurtinib (CEP-701) is also a TrkA inhibitor but with a broader clinical kinase inhibition profile that includes potent FLT3 (IC50 3 nM) and JAK2 (IC50 0.9 nM) activity . K252a's cross-reactivity pattern differs, with notable activity against CaMKII (IC50 1.8 nM), MLCK (IC50 17 nM), and phosphorylase kinase (IC50 1.7 nM) [3].

TrkA Inhibition
Reported
IC50 3 nM (purified), 13 nM (cellular)
Supports pan-Trk pathway studies; FLT3/JAK2 interference context lower vs. lestaurtinib.
Cross-study comparison with lestaurtinib; cellular TrkA IC50 ~13 nM.
TrkA inhibition Receptor tyrosine kinase Neurotrophin signaling

Divergent TrkA Activity vs. CEP-1347

CEP-1347 is a synthetic derivative of K252a engineered by linking bulky hydrophobic side chains at positions 3 and 9 of the indolocarbazole core. This structural modification abolishes TrkA inhibitory activity while retaining neuroprotective efficacy through selective PAK/MLK kinase family inhibition [1]. K252a retains both Trk inhibitory activity (IC50 3 nM) and neuroprotective properties, whereas CEP-1347 completely lacks TrkA inhibition [1]. Both compounds inhibit mixed-lineage kinase-3 (MLK3) and induce Akt and ERK activation, but K252a's dual Trk/MLK inhibition contrasts with CEP-1347's MLK-selective profile [1]. This divergence directly impacts experimental interpretation: neuroprotective effects observed with K252a may derive from Trk signaling, MLK inhibition, or both, whereas CEP-1347 enables Trk-independent neuroprotection studies.

TrkA Engagement vs. CEP-1347
Head-to-head
K252a TrkA IC50 3 nM; CEP-1347 no inhibition
Complete loss of TrkA activity in derivative highlights scaffold modification impact on target engagement.
CEP-1347 retains MLK inhibition; suitable for Trk-independent neuroprotection assay context.
Neuroprotection Trk inhibition MLK3 inhibition Chemical derivative

TNF-α Suppression Potency vs. Staurosporine

In human monocyte assays measuring TNF-α production, staurosporine suppresses TNF-α release with an IC50 of 0.2 nM, whereas K252a exhibits a 100-fold higher IC50 of 20 nM [1]. This quantitative difference reflects the distinct PKC isoform inhibition profiles of the two compounds and has practical implications for inflammatory signaling studies. The data also contextualize K252a's potency relative to other PKC inhibitors: both K252a and calphostin C share an IC50 of 20 nM for TNF-α suppression, while chelerythrine also matches this potency [1].

TNF-α Suppression
Head-to-head
K252a IC50 20 nM; staurosporine IC50 0.2 nM
Reported cellular functional assay response; potency context differs ~100-fold.
Human monocyte assay; calphostin C and chelerythrine also at 20 nM.
TNF-alpha inhibition Monocyte assay PKC-dependent signaling

Inverse Kinase Selectivity vs. Bis-Indolyl Maleimides

Roche bis-indolyl maleimides (exemplified by compounds such as GF109203X) represent an alternative chemical scaffold to K252a for kinase inhibition studies. These compounds inhibit phosphorylase kinase with IC50 values of approximately 1 μM (1000 nM) while maintaining high selectivity for protein kinase C [1]. In contrast, K252a potently inhibits phosphorylase kinase (IC50 = 1.7 nM) and shows 300-fold selectivity for this enzyme over PKC [1]. This inverse selectivity relationship—K252a favors phosphorylase kinase over PKC, while bis-indolyl maleimides favor PKC over phosphorylase kinase—establishes these compound classes as complementary rather than interchangeable tools.

Inverse Selectivity
Reported
K252a favors phosphorylase kinase; bis-indolyl maleimides favor PKC
Inverse selectivity direction establishes complementary tool sets rather than interchangeable compounds.
Cross-scaffold comparison; data to verify in intended cellular context.
Phosphorylase kinase Bis-indolyl maleimide Kinase selectivity Chemical scaffold comparison

K252a: Research and Application Scenarios


Phosphorylase Kinase Research Without PKC Confounding

K252a is the optimal selection over staurosporine for investigators studying phosphorylase kinase-dependent glycogen metabolism or calcium signaling. The 300-fold selectivity window for phosphorylase kinase over PKC (versus staurosporine's 20-fold window) reduces PKC-mediated off-target effects by approximately 15-fold [1]. For experimental protocols where PKC activation would confound interpretation—such as glycogen synthase regulation, calcium flux assays, or muscle contraction studies—K252a provides a cleaner pharmacological tool than staurosporine [1].

Neuronal Differentiation and Neurotrophin Signaling

K252a uniquely induces neurite outgrowth among the K252 congeners (K252b and K252c show no activity in RGC-5 cells at 316 nM) [1]. For neurotrophin signaling studies, K252a's potent TrkA inhibition (IC50 = 3 nM purified kinase; 13 nM cellular assay) enables robust blockade of NGF-mediated signaling [2][3]. Investigators requiring Trk-dependent versus Trk-independent neuroprotective mechanisms should use K252a (dual Trk/MLK inhibition) alongside CEP-1347 (MLK-selective, Trk-null) to mechanistically dissect pathway contributions [4].

Trk Kinase Profiling and Oncogene Studies

K252a demonstrates consistent potency across all three Trk family members with cellular IC50 values of 13 nM (TrkA), 11 nM (TrkB), and 30 nM (TrkC), establishing it as a validated pan-Trk inhibitor [1]. For oncology applications involving Trk-driven transformation models, K252a rapidly reverts the transformed phenotype of NIH3T3 cells expressing Trk oncogenes [2]. When selecting between K252a and lestaurtinib (CEP-701), investigators should consider that K252a lacks FLT3 and JAK2 inhibitory activity present in lestaurtinib, making K252a the cleaner choice for Trk-specific mechanistic studies [3].

Indolocarbazole SAR and Chemical Biology

K252a serves as a critical reference standard in indolocarbazole SAR investigations. The differential cellular effects among K252a, K252b, and K252c—where only K252a induces neurite extension—highlight the functional consequences of subtle structural variations in this scaffold [1]. Additionally, the engineered derivative CEP-1347 demonstrates that rational modification at positions 3 and 9 of the K252a core can selectively eliminate Trk inhibition while preserving MLK/PAK activity [2]. For medicinal chemistry programs optimizing kinase selectivity profiles, K252a represents a foundational scaffold from which structure-guided selectivity tuning has been experimentally validated [1][2].

Application
Selection Property
Validation Focus
Phosphorylase kinase signaling studies
Kinase selectivity review
PKC-related off-target context
Neuronal differentiation models
Neurite outgrowth assay context
Conformer-specific functional response
Trk receptor kinase profiling
Pan-Trk inhibition context
FLT3/JAK2 off-target review
Indolocarbazole chemical biology
Scaffold-derived functional divergence
Structure-guided selectivity profiling

Technical Documentation Hub

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